molecular formula C9H8S B1351099 Phenyl propargyl sulfide CAS No. 5651-88-7

Phenyl propargyl sulfide

Cat. No.: B1351099
CAS No.: 5651-88-7
M. Wt: 148.23 g/mol
InChI Key: HXKVNRKJSSHQQY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenyl propargyl sulfide is an organic compound with the chemical formula C9H8S

Mode of Action

It has been noted that it can undergo a highly efficient [2, 3]-sigmatropic rearrangement of sulfur ylide derived from rh (ii) carbene and sulfides in water .

Biochemical Pathways

This compound is involved in the [2, 3]-sigmatropic rearrangement of sulfur ylide . This rearrangement is a type of organic reaction and a rearrangement reaction. A sigmatropic reaction in organic chemistry is a pericyclic reaction wherein the net result is one σ-bond is changed to another σ-bond in an uncatalyzed intramolecular process. The [2,3]-rearrangement involves a five-membered transition state.

Result of Action

It has been used in the synthesis of compounds with pharmaceutical activity .

Action Environment

It’s known that this compound is a colorless to pale yellow liquid with a strong volatile and pungent odor . It has a melting point of -49°C and a boiling point of 206°C . It is flammable at room temperature .

Biochemical Analysis

Biochemical Properties

Phenyl propargyl sulfide plays a significant role in biochemical reactions, particularly in the context of sulfur ylide chemistry. It interacts with enzymes and proteins that facilitate the formation of sulfur ylides, which are intermediates in various organic synthesis reactions. The compound’s interaction with Rhodium (II) carbenes, for instance, leads to highly efficient [2,3]-sigmatropic rearrangements . These interactions are crucial for the compound’s role in facilitating complex organic transformations.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the benzylic position in aromatic compounds, leading to resonance stabilization of benzylic carbocations . This stabilization can impact nucleophilic substitution and oxidation reactions within cells, thereby influencing cellular function and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in radical-radical recombination reactions, particularly with propargyl radicals, leading to the formation of complex polycyclic aromatic hydrocarbons . These interactions involve the addition of a second five-member ring to the first six-member aromatic ring, producing species such as indene and indenyl. The compound’s ability to stabilize radical intermediates is key to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that this compound can maintain its activity over extended periods, although its degradation products may also influence cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound facilitates beneficial biochemical reactions without significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of polycyclic aromatic hydrocarbons. It interacts with enzymes such as cytochrome P450, which facilitate the oxidation and subsequent transformation of the compound . These interactions can affect metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in facilitating biochemical reactions within specific cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl propargyl sulfide can be synthesized through several methods. One common approach involves the reaction of phenylthiol (C₆H₅SH) with propargyl bromide (HC≡CCH₂Br) in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like acetone . The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar nucleophilic substitution reactions on a larger scale. The choice of reagents, solvents, and reaction conditions may be optimized for industrial efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl propargyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Varied products based on the substituent introduced

Comparison with Similar Compounds

Properties

IUPAC Name

prop-2-ynylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKVNRKJSSHQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399689
Record name Phenyl propargyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-88-7
Record name (2-Propyn-1-ylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5651-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl propargyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl propargyl sulfide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key characteristics and potential applications of the polymer derived from phenyl propargyl sulfide as detailed in the research?

A1: The research focuses on the synthesis and characterization of poly(this compound), a novel polymer derived from this compound. [] This polymer belongs to the polyacetylene family and incorporates sulfur atoms within its structure. The study highlights the polymer's electro-optical properties, suggesting potential applications in areas like:

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